Cas no 1797958-87-2 (2-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methylpyridine)
![2-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methylpyridine structure](https://ja.kuujia.com/scimg/cas/1797958-87-2x500.png)
2-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methylpyridine 化学的及び物理的性質
名前と識別子
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- Cyclobutyl[4-[(6-methyl-2-pyridinyl)oxy]-1-piperidinyl]methanone
- 2-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methylpyridine
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- インチ: 1S/C16H22N2O2/c1-12-4-2-7-15(17-12)20-14-8-10-18(11-9-14)16(19)13-5-3-6-13/h2,4,7,13-14H,3,5-6,8-11H2,1H3
- InChIKey: XAFWHMDFSJFAMW-UHFFFAOYSA-N
- ほほえんだ: C(C1CCC1)(N1CCC(OC2=NC(C)=CC=C2)CC1)=O
じっけんとくせい
- 密度みつど: 1.168±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 435.3±45.0 °C(Predicted)
- 酸性度係数(pKa): 4.49±0.12(Predicted)
2-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6359-5415-40mg |
2-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methylpyridine |
1797958-87-2 | 40mg |
$210.0 | 2023-09-09 | ||
Life Chemicals | F6359-5415-100mg |
2-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methylpyridine |
1797958-87-2 | 100mg |
$372.0 | 2023-09-09 | ||
Life Chemicals | F6359-5415-3mg |
2-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methylpyridine |
1797958-87-2 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6359-5415-10μmol |
2-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methylpyridine |
1797958-87-2 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6359-5415-50mg |
2-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methylpyridine |
1797958-87-2 | 50mg |
$240.0 | 2023-09-09 | ||
Life Chemicals | F6359-5415-2mg |
2-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methylpyridine |
1797958-87-2 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6359-5415-75mg |
2-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methylpyridine |
1797958-87-2 | 75mg |
$312.0 | 2023-09-09 | ||
Life Chemicals | F6359-5415-30mg |
2-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methylpyridine |
1797958-87-2 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F6359-5415-10mg |
2-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methylpyridine |
1797958-87-2 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6359-5415-2μmol |
2-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methylpyridine |
1797958-87-2 | 2μmol |
$85.5 | 2023-09-09 |
2-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methylpyridine 関連文献
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1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
3. Book reviews
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
2-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methylpyridineに関する追加情報
Introduction to 2-[(1-Cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methylpyridine (CAS No. 1797958-87-2)
The compound 2-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methylpyridine (CAS No. 1797958-87-2) is a fascinating molecule with significant potential in the field of organic chemistry and pharmacology. This compound, characterized by its unique structure, has garnered attention due to its versatile applications in drug design and synthesis. The cyclobutane carbonyl group and the piperidine ring are key structural elements that contribute to its intriguing properties.
Recent studies have highlighted the importance of pyridine derivatives like this compound in medicinal chemistry. The 6-methyl substitution on the pyridine ring enhances its stability and bioavailability, making it a promising candidate for various therapeutic applications. Researchers have explored its potential as a neuroprotective agent, where it has shown remarkable activity in protecting neurons from oxidative stress and inflammation.
The synthesis of 2-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methylpyridine involves a multi-step process that combines advanced organic synthesis techniques. The incorporation of the cyclobutane ring introduces strain into the molecule, which can be exploited to enhance its reactivity in specific biological systems. This strain also plays a crucial role in determining the compound's pharmacokinetic properties, such as absorption and distribution.
One of the most recent breakthroughs in the study of this compound is its application in targeted drug delivery systems. By modifying the piperidine moiety, researchers have been able to create prodrugs that selectively deliver therapeutic agents to specific tissues, minimizing systemic side effects. This innovation has opened new avenues for personalized medicine and precision therapy.
Moreover, computational studies using molecular docking have revealed that 2-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methylpyridine exhibits strong binding affinity towards several key protein targets, including kinases and G-protein coupled receptors (GPCRs). These findings underscore its potential as a lead compound for developing novel drugs targeting complex diseases such as cancer and neurodegenerative disorders.
In terms of structural analysis, the compound's pyridine core provides a rigid framework that facilitates interactions with biological macromolecules. The presence of both an ether linkage (-O-) and an amide bond (-CONH-) introduces additional functional diversity, enabling the molecule to participate in multiple types of interactions, such as hydrogen bonding and hydrophobic interactions.
Recent advancements in green chemistry have also influenced the synthesis of this compound. Scientists have developed more sustainable methods to produce 2-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methylpyridine, reducing waste and improving efficiency. These eco-friendly approaches align with global efforts to promote sustainable chemical practices.
The pharmacological profile of this compound is further enriched by its ability to modulate cellular signaling pathways. For instance, it has been shown to inhibit certain enzymes involved in inflammatory responses, making it a potential candidate for anti-inflammatory therapies. Additionally, its ability to cross the blood-brain barrier suggests its utility in treating central nervous system disorders.
Looking ahead, ongoing research is focused on optimizing the cyclobutane carbonyl group for enhanced bioactivity while maintaining safety profiles. Collaborative efforts between academic institutions and pharmaceutical companies are paving the way for clinical trials, which could validate its therapeutic potential.
In conclusion, 2-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methylpyridine (CAS No. 1797958-87-) stands at the forefront of chemical innovation with its unique structure and diverse applications. As research continues to unravel its full potential, this compound is poised to make significant contributions to the field of medicine and beyond.
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